2-Ethylaminonicotinic acid, methyl ester
Description
2-Ethylaminonicotinic acid, methyl ester (hypothetical structure inferred from nomenclature) is a nicotinic acid derivative featuring a pyridine ring substituted with an ethylamino group at position 2 and a methyl ester at the carboxylic acid position. Nicotinic acid derivatives are critical in medicinal chemistry and organic synthesis, often serving as intermediates for pharmaceuticals or ligands in catalysis .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-3-10-8-7(9(12)13-2)5-4-6-11-8/h4-6H,3H2,1-2H3,(H,10,11) |
InChI Key |
HYSGFMXEEZIRCY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The ethylamino group in the target compound may enhance hydrogen-bonding capacity compared to methyl or amino substituents, influencing solubility and receptor interactions .
- Ester Group: Methyl esters (as in the target and 2-amino-5-methylnicotinic acid derivative) generally exhibit higher volatility and lower hydrolytic stability compared to ethyl esters (e.g., ethyl 2-methylnicotinate) .
Physicochemical Properties
Stability and Reactivity
- Hydrolytic Stability : Methyl esters (e.g., hyodeoxycholic acid methyl ester) are prone to hydrolysis under acidic or alkaline conditions, a property critical for drug delivery systems . Ethyl esters, such as ethyl 2-methylnicotinate, exhibit greater stability, making them preferable in prolonged-release formulations .
- Thermal Properties: Aliphatic methyl esters (e.g., butanoic acid, 2-methyl-, methyl ester) have lower boiling points (~150°C) compared to aromatic nicotinic acid esters, which likely degrade before volatilization due to ring stability .
Solubility
- Fatty acid methyl esters (e.g., palmitic acid methyl ester) are highly lipophilic, contrasting with the amphiphilic nature of bile acid esters like hyodeoxycholic acid methyl ester .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
